

13C NMR Characterization of 3,4,6-Trichloropyridazine: A Comparative Guide

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Compound of Interest

Compound Name: 3,4,6-Trichloropyridazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3,4,6-trichloropyridazine**. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted ^{13}C NMR chemical shifts based on the analysis of structurally related compounds and established substituent effects. This information is intended to aid researchers in the identification and characterization of **3,4,6-trichloropyridazine** and its derivatives. For comparative purposes, experimental data for pyridazine and 3,6-dichloropyridazine are provided.

Predicted and Experimental ^{13}C NMR Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **3,4,6-trichloropyridazine** and the experimental data for relevant comparison compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	C3	C4	C5	C6	Solvent
3,4,6-Trichloropyridazine	~153 (Predicted)	~140 (Predicted)	~128 (Predicted)	~155 (Predicted)	CDCl ₃
Pyridazine	150.5	126.8	126.8	150.5	CDCl ₃
3,6-Dichloropyridazine	151.7	129.5	129.5	151.7	CDCl ₃

Note: The predicted values for **3,4,6-trichloropyridazine** are estimations derived from the additive effects of chlorine substituents on the pyridazine ring, drawing comparisons with known data for chloropyridines and other halogenated heterocycles. Experimental verification is recommended.

Experimental Protocol: ¹³C NMR Spectroscopy

The following provides a standard protocol for the acquisition of ¹³C NMR spectra for heterocyclic compounds like **3,4,6-trichloropyridazine**.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

3. Data Acquisition Parameters (Typical):

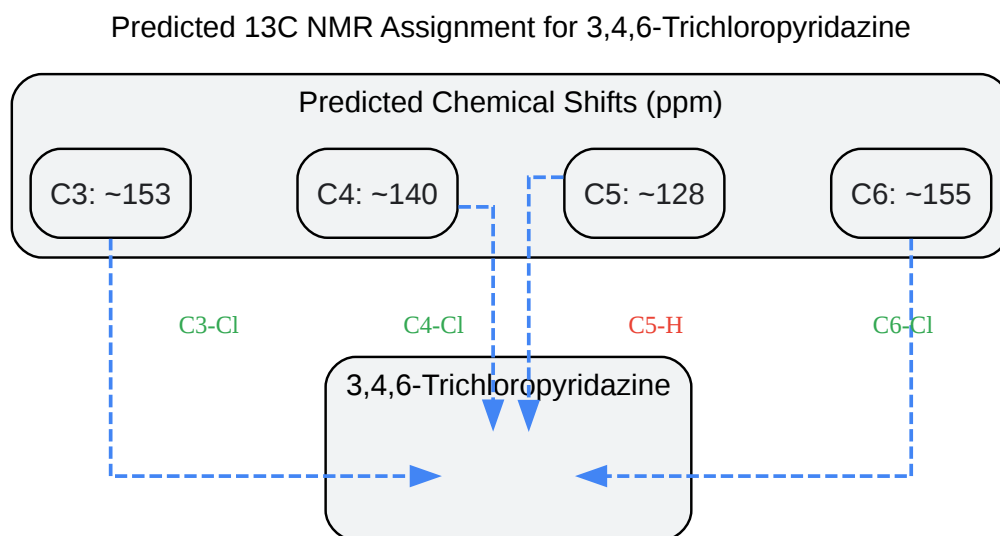
- **Pulse Program:** A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- **Number of Scans:** Due to the low natural abundance of the ^{13}C isotope, a sufficient number of scans (typically 1024 to 4096) should be acquired to achieve an adequate signal-to-noise ratio.
- **Relaxation Delay (d1):** A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
- **Acquisition Time (aq):** An acquisition time of 1-2 seconds is generally sufficient.
- **Spectral Width (sw):** A spectral width of approximately 200-250 ppm, centered around 100-120 ppm, will typically cover the expected chemical shift range for aromatic and heteroaromatic carbons.
- **Temperature:** The experiment is usually performed at room temperature (298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections to the resulting spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ^{13}C NMR Signal Assignment for 3,4,6-Trichloropyridazine

The following diagram illustrates the predicted assignment of the ^{13}C NMR signals to the corresponding carbon atoms in the **3,4,6-trichloropyridazine** molecule.



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Caption: Predicted assignment of ^{13}C NMR signals.

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